DP-b99

説明

特性

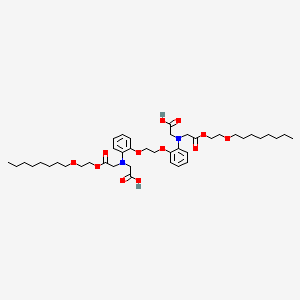

IUPAC Name |

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBVHPWUIHWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187908 | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222315-88-0 | |

| Record name | DP-b99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DP-B99 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations and Molecular Pharmacology of Dp B99

Impact on Pathophysiological Signaling Cascades

Interference with Proteolytic Enzyme Activity

Control of Trypsinogen (B12293085) to Trypsin Activation in Pancreatic Acinar Cells

DP-b99 demonstrates an interference with fundamental pathological processes relevant to pancreatitis, including the inappropriate calcium-initiated intracellular activation of proteolytic enzymes within pancreatic acinar cells and the subsequent activation of trypsinogen to trypsin clinicalaccelerator.comprnewswire.com. This premature activation of digestive enzymes within acinar cells is a critical initiating event in pancreatic tissue damage associated with acute pancreatitis clinicalaccelerator.comresearchgate.netnih.gov.

A pilot Phase 2 study investigating this compound in patients with acute high-risk pancreatitis indicated that the compound was safe and well-tolerated when administered intravenously. While the study's small sample size precluded definitive efficacy analyses, non-pre-specified analyses of inflammatory markers revealed that C-reactive protein (CRP) and Matrix metallopeptidase 9 (MMP-9) levels were, on average, lower in the this compound treatment group compared to the placebo group clinicalaccelerator.com. These findings suggest this compound, acting as a divalent metal ion chelator, may hold potential in limiting the progression of non-severe acute pancreatitis by modulating the activation of key proteolytic enzymes sci-hub.se.

Influence on Neuronal Plasticity and Remodeling

This compound exerts a significant influence on neuronal plasticity and remodeling, primarily through its inhibitory effects on Matrix Metalloproteinases (MMPs), particularly MMP-9 researchgate.netplos.orgnih.gov. MMPs are zinc-dependent extracellular proteases that, under physiological conditions, contribute to synaptic plasticity, learning, and memory. However, their excessive activity is implicated in various neuronal pathologies, including stroke, neurodegeneration, and epileptogenesis researchgate.netplos.orgnih.gov. This compound has been shown to modulate matrix metalloproteinase activity and neuronal plasticity researchgate.netplos.orgnih.govidrblab.netbiospace.com.

Matrix metalloproteinase-9 (MMP-9) plays a crucial role in synaptic plasticity by influencing dendritic spine morphology, notably by promoting spine elongation plos.orgnih.gov. Research indicates that this compound effectively prevents the morphological reorganization of dendritic spines that is typically evoked by MMP-9 researchgate.netplos.orgnih.govfigshare.com. For instance, a one-hour pretreatment with 0.12 µM this compound was observed to prevent the formation of filopodia-like structures induced by 400 ng/ml of MMP-9 in hippocampal neuron cultures researchgate.netnih.govfigshare.complos.org. Importantly, neither this compound nor the general MMP inhibitor GM6001, when applied independently, induced spine elongation researchgate.netnih.govfigshare.complos.org.

The observed effects of this compound on dendritic spine morphology are summarized in the following table:

| Treatment (Concentration) | Effect on Dendritic Spine Morphology | Reference |

| MMP-9 (400 ng/ml) | Promotes dendritic spine elongation | researchgate.netnih.govfigshare.complos.org |

| This compound (0.12 µM) + MMP-9 | Prevents filopodia-like structure formation | researchgate.netnih.govfigshare.complos.org |

| This compound (alone) | No spine elongation | researchgate.netnih.govfigshare.complos.org |

| GM6001 (alone) | No spine elongation | researchgate.netnih.govfigshare.complos.org |

This compound has been demonstrated to inhibit MMP-9 activity, leading to a reduction in the proteolysis of β-dystroglycan (β-DG) both in vitro and in vivo plos.orgnih.gov. β-dystroglycan is a protein that is selectively cleaved by MMP-9 in response to heightened neuronal activity, serving as a sensitive indicator of the enzyme's activity nih.govscispace.com. Elevated proteolysis of β-DG is linked to several neuronal pathologies, including stroke, neurodegeneration, and epileptogenesis researchgate.netplos.orgnih.govsemanticscholar.orgnih.govresearchgate.net.

The presence of a 30 kDa degradation product of β-DG has been observed in the hippocampus of mice following intraperitoneal injection of pentylenetetrazole (PTZ) and in organotypic hippocampal cultures treated with kainic acid researchgate.netplos.orgnih.govsemanticscholar.orgnih.gov. Crucially, the application of this compound effectively reduced this β-DG cleavage, concurrently exhibiting a neuroprotective effect researchgate.netplos.orgnih.govsemanticscholar.orgnih.govresearchgate.net. Furthermore, MMP-9-dependent proteolytic cleavage of β-DG is recognized for its contribution to physiological synaptic plasticity, learning, and memory formation semanticscholar.orgnih.gov.

The Rho family of GTPases are pivotal regulators of the dynamic reorganization of the actin cytoskeleton and cell adhesion within cells researchgate.netnih.gov. These GTPases play a critical role in various cellular processes, including cytoskeletal rearrangements, cell motility, cell polarity, and vesicle trafficking. In neurons, Rho GTPases are essential for regulating spinogenesis, synaptogenesis, axon guidance, dendritogenesis, and synaptic plasticity nih.govnih.govinstitutcochin.fr.

While direct experimental evidence explicitly detailing this compound's interaction with Rho GTPase signaling pathways is limited, its established effects on MMP-9 and β-dystroglycan proteolysis suggest an indirect influence. MMP-9 signaling is known to be indispensable for long-term memory formation, a process that necessitates synaptic remodeling, and Rho GTPases are core regulators of the actin cytoskeleton and cell adhesion, which are integral to such remodeling researchgate.netnih.gov. A notable finding indicates that MMP-9-mediated β-DG proteolysis inhibits the growth and arborization of dendritic trees in hippocampal primary neurons, and these structural alterations are closely associated with increased Cdc42 activation, a member of the Rho GTPase family nih.gov. Therefore, by modulating MMP-9 activity and subsequent β-DG cleavage, this compound may indirectly impact Rho GTPase-dependent cellular processes involved in neuronal plasticity and remodeling.

Preclinical Investigations of Dp B99 Pharmacodynamics

In Vivo Animal Models of Neurological Pathologies

Cerebral Ischemia Models

Impact on Neuron-Specific Enolase Levels

Preclinical studies have demonstrated that DP-b99 significantly reduces levels of neuron-specific enolase (NSE) in various ischemic animal models. NSE, also known as gamma-enolase or enolase-2 (ENO2), is an enzyme primarily found in the cytoplasm of neurons and neuroendocrine cells, serving as a biomarker for neuronal damage wikipedia.orgnih.govradiopaedia.org. In studies evaluating this compound's neuroprotective effects, a notable decrease in NSE levels was observed at 24 and 72 hours following ischemic insult in animal models nih.gov. This reduction indicates a potential neuroprotective effect by mitigating neuronal injury.

Effects on Neurological Outcome and Survival Rates

Table 1: Preclinical Survival Rates in Ischemic Models

| Animal Model | Effect on Survival Rate (over 7 days) | Reference |

| Mongolian Gerbils | 20-30% increase | nih.gov |

| Sprague-Dawley Rats | 10-30% increase | nih.gov |

Models of Traumatic Brain Injury

This compound has been investigated as a neuroprotectant for traumatic brain injury (TBI) nih.govdrugbank.comresearchgate.netnih.gov. Preclinical and early clinical evaluations indicated its potential in this area. In animal models of cerebral ischemia, this compound was observed to decrease microglial activation and reduce the activity of matrix metalloprotease-9 (MMP-9) and TNF-α-converting enzyme. This led to a downregulation of TNF-α-associated signaling pathways and an improvement in neurological outcome researchgate.net. While specific detailed research findings or data tables solely focusing on TBI models within the provided search results are limited, its development in this indication highlights its broad neuroprotective investigation drugbank.comresearchgate.netnih.gov.

Epilepsy and Seizure Models

This compound has been extensively studied for its effects in various epilepsy and seizure models, demonstrating its modulatory and neuroprotective capabilities, often linked to its inhibition of MMP-9 activity nih.govplos.orgresearchgate.netprnewswire.com.

In mouse models of chemically kindled seizures induced by pentylenetetrazole (PTZ), this compound demonstrated a significant ability to modulate seizure development. Daily administration of this compound prior to PTZ injection attenuated the sensitivity of mice to PTZ and significantly delayed the onset and severity of PTZ-induced kindled seizures nih.govplos.orgresearchgate.netptbioch.edu.plnih.gov. This effect was statistically significant (repeated-measures ANOVA: F (1, 10) = 5.6382, p<0.05) nih.govnih.gov. Matrix metalloproteinase-9 (MMP-9) has been identified as a key player in PTZ kindling, suggesting that this compound's modulation of MMP-9 activity contributes to its anti-epileptogenic effects nih.govplos.orgptbioch.edu.pl.

Table 2: Effect of this compound on PTZ-Induced Kindled Seizures in Mice

| Treatment Group | Seizure Development | Statistical Significance (vs. Vehicle) | Reference |

| This compound | Significantly Delayed | F (1, 10) = 5.6382, p<0.05 | nih.govnih.gov |

| Vehicle | Normal Progression | - | nih.govnih.gov |

Mossy fiber sprouting, an aberrant neuronal plasticity often associated with epileptogenesis, was found to be suppressed by this compound treatment in preclinical models nih.govplos.orgprnewswire.com. In PTZ-kindled animals, consecutive daily administration of this compound resulted in significantly less mossy fiber sprouting in the CA3 area of the hippocampus compared to vehicle-treated mice (p<0.05) nih.govresearchgate.net. Mossy fiber projections were visualized and quantified using ZnT-3 immunofluorescence labeling, providing a measure of the extent of sprouting nih.govresearchgate.netsysy.com. This effect is consistent with the role of MMP-9 in mossy fiber sprouting and the ability of this compound to inhibit MMP-9 activity nih.govplos.org.

Table 3: Impact of this compound on Mossy Fiber Sprouting in PTZ-Kindled Mice

| Treatment Group | Mossy Fiber Sprouting (ZnT-3 Immunofluorescence, IP length/SP length ratio) | Statistical Significance (vs. Vehicle) | Reference |

| This compound | Significantly Less | p<0.05 | nih.govresearchgate.net |

| Vehicle | Robust | - | nih.govresearchgate.net |

This compound exhibits a neuroprotective effect against excitotoxicity, particularly in models involving kainate-induced damage nih.govplos.orgresearchgate.netprnewswire.comnih.gov. Kainic acid, a potent neuroexcitatory amino acid agonist and analogue of glutamate, is known to induce seizure activity and histopathological changes, including neuronal cell death in hippocampal regions such as CA1 and CA3 nih.govplos.orgwikipedia.org. Studies in hippocampal organotypic slice cultures demonstrated that treatment with this compound had a neuroprotective effect against kainate-induced neuronal loss in vitro nih.govplos.org. This compound's neuroprotective action against kainate excitotoxicity is attributed to its ability to inhibit MMP-9 activity, which plays a crucial role in neuronal cell loss evoked by kainate nih.govplos.orgresearchgate.netprnewswire.com. Furthermore, this compound effectively reduced the proteolytic cleavage of β-dystroglycan, a process that is increased by kainic acid and mediated by MMP-9, thereby contributing to its neuroprotective profile researchgate.netresearchgate.net.

Table 4: Neuroprotective Effect of this compound Against Kainate-Induced Neuronal Loss in Hippocampal Organotypic Slices

| Treatment Group | Neuronal Death (Arbitrary Units of Fluorescence) | Statistical Significance (vs. Kainate) | Reference |

| Kainate (KA) | Increased | - | researchgate.netresearchgate.net |

| KA + this compound | Significant Decrease | p<0.05 | researchgate.netresearchgate.net |

| Control (CTRL) | Baseline | - | researchgate.netresearchgate.net |

Familial Amyotrophic Lateral Sclerosis (ALS) Murine Models (Utilizing Related Compounds)

While direct investigations of this compound in familial amyotrophic lateral sclerosis (ALS) murine models are not extensively documented, preclinical research has explored the neuroprotective potential of related compounds, specifically DP-109 and DP-460 , in such models. These compounds are characterized as lipophilic metal chelators and are derivatives of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), belonging to the same chemical family as this compound. Their mechanism of action involves chelating divalent metal ions, including calcium, copper, and zinc, particularly within cell membranes.

Detailed Research Findings:

Studies utilizing the G93A-transgenic ALS mouse model , a widely recognized preclinical model for familial ALS, have demonstrated promising neuroprotective effects for DP-109 and DP-460. This model is critical because mutations in the superoxide (B77818) dismutase 1 (SOD1) enzyme lead to aberrant properties of copper within the enzyme's active site, contributing to increased oxidative damage, a hallmark of ALS pathogenesis. The toxicity of mutant SOD1 (mSOD1) is considered a gain-of-function.

Both DP-109 and DP-460 were found to significantly extend the survival of G93A mice. Specifically, DP-109, administered at a dose of 5 mg/kg/day, extended survival by 10%. DP-460, at a dose of 10 mg/kg/day, showed a 9% extension in survival.

Beyond survival extension, treatment with these related compounds also modulated key pathological markers associated with ALS progression. Research indicated a reduction in markers of oxidative damage, tumor necrosis factor-alpha (TNF-α), and alpha-synuclein (B15492655) levels within the lumbar spinal cord of the treated G93A mice compared to vehicle-treated controls. Furthermore, the administration of DP-109 or DP-460 led to an upregulation in the protein expression of hypoxia-inducible factor-1alpha (HIF-1α) and an increase in the messenger RNA (mRNA) levels of vascular endothelial growth factor (VEGF). These findings suggest that the neuroprotective capacities of these BAPTA-derived metal chelators in ALS murine models may involve mitigating oxidative stress, reducing neuroinflammation, and potentially enhancing adaptive cellular responses to hypoxia.

Data Tables:

Table 1: Survival Extension in G93A-Transgenic ALS Mice Treated with DP-109 and DP-460

| Compound | Dose (mg/kg/day) | Survival Extension (%) | Murine Model | Reference |

| DP-109 | 5 | 10 | G93A-transgenic ALS mouse | |

| DP-460 | 10 | 9 | G93A-transgenic ALS mouse |

Table 2: Modulation of Pathological Markers in G93A-Transgenic ALS Mice by DP-109 and DP-460

| Marker | Effect of DP-109/DP-460 Treatment (Lumbar Spinal Cord) | Reference |

| Oxidative Damage Markers | Reduced | |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | |

| Alpha-synuclein | Reduced | |

| Hypoxia-inducible factor-1alpha (HIF-1α) Protein Expression | Induced/Upregulated | |

| Vascular Endothelial Growth Factor (VEGF) mRNA Levels | Increased |

Clinical Translational Research and Therapeutic Evaluations of Dp B99

Clinical Development Program Overview

The clinical development of DP-b99 has progressed through various phases, with a particular focus on its potential in neuroprotection.

Phase I Studies in Healthy Volunteers

Phase I clinical trials for this compound were designed to investigate its safety, tolerability, and pharmacokinetics in healthy volunteers. These studies were conducted as two-part, double-blind, randomized, placebo-controlled trials. Part 1 involved single ascending intravenous doses, while Part 2 examined the effects of multiple ascending doses administered repeatedly over four days. Participants included both young (18-40 years) and elderly (65-85 years) healthy adult male volunteers. The findings from these Phase I studies indicated that this compound was well tolerated and exhibited an acceptable safety profile across the evaluated dose range, up to 1.0 mg/kg. No serious or severe adverse events were reported during these trials.

Evolution of Clinical Trial Design in Neuroprotection

The historical landscape of neuroprotection trials in conditions such as traumatic brain injury (TBI) and acute ischemic stroke (AIS) has been marked by numerous failures, despite promising preclinical results. These setbacks have been attributed to factors including inadequately designed preclinical experiments and clinical trials that were not optimally structured to demonstrate a positive effect. A critical lesson learned was the importance of testing neuroprotective agents in conjunction with successful reperfusion therapies, a factor often overlooked in earlier trials.

In response to these challenges, the clinical trial design for this compound, particularly in the context of neuroprotection, evolved to incorporate these insights. The Membrane-Activated Chelator Stroke Intervention (MACSI) trial, a pivotal Phase III study for this compound in acute ischemic stroke, exemplifies this evolution. The MACSI trial's protocol, which received agreement from the U.S. FDA under a Special Protocol Assessment (SPA) procedure and was granted Fast Track status, was developed to address lessons learned from previous stroke studies, including refined patient selection and data analysis methodologies. It specifically aimed to confirm or refute the efficacy of this compound in a carefully selected population of patients with moderately severe stroke exhibiting signs of cortical damage.

Assessment in Acute Ischemic Stroke

This compound, functioning as a lipophilic, moderate-affinity chelator of zinc and calcium, was hypothesized to facilitate recovery following acute ischemic stroke by selectively acting within cell membranes. americanelements.comuni.lufishersci.canih.gov

Phase II Clinical Efficacy and Outcome Measures

A multicenter, double-blind, placebo-controlled, randomized Phase II trial assessed the potential protective effects of this compound in 150 stroke patients who presented with signs of cortical involvement and a National Institutes of Health Stroke Scale (NIHSS) score ranging from 7 to 20. americanelements.comuni.lu The primary endpoint of this Phase II study, which was the change in NIHSS score from baseline to day 90, was not met. americanelements.com

However, secondary endpoints in this Phase II trial suggested a significantly better outcome in the this compound group compared to the placebo group. Specifically, a significantly higher recovery rate was observed in the this compound treatment group, with 30.6% of patients achieving a Modified Rankin Scale (mRS) score of 0, 1, or the same as prestroke, compared to 16.0% in the placebo group (P=0.05). americanelements.com This represented a two-fold increase in the percentage of patients achieving complete recovery from ischemic stroke as measured by the Modified Rankin Scale. The recovery rate was also noted to be unaffected by the time to treatment initiation within the study window. americanelements.com

Table 1: Phase II Clinical Efficacy Outcomes (90 Days Post-Stroke)

| Outcome Measure (mRS 0-1 or same as prestroke) | This compound Group (%) | Placebo Group (%) | P-value |

| Functional Recovery | 30.6 | 16.0 | 0.05 |

Initial Findings on Functional Recovery (Modified Rankin Scale)

Initial findings from the Phase II trial indicated a statistically significant improvement in functional recovery, as measured by the Modified Rankin Scale (mRS), in patients treated with this compound. At 90 days post-stroke, 30.6% of patients in the this compound group achieved an mRS score of 0, 1, or the same as prestroke, compared to 16.0% in the placebo group (P=0.05). americanelements.com

However, a subsequent Phase III trial (MACSI) did not replicate these positive findings. In the MACSI trial, the final distributions of Modified Rankin Scale scores were found to be equal between the this compound and placebo-treated groups (P=0.10; P_adj adjusted for baseline age and NIHSS = 0.21). Furthermore, the Phase III trial revealed that a lower percentage of patients recovered to an mRS score of ≤1 in the this compound-treated group (20.6%) compared to the placebo group (28.8%). Similarly, fewer patients in the this compound group (19.3%) attained an NIHSS score of ≤1 compared to the placebo group (25.6%).

Table 2: Phase III Clinical Efficacy Outcomes (Functional Recovery)

| Outcome Measure (mRS ≤1) | This compound Group (%) | Placebo Group (%) |

| Functional Recovery | 20.6 | 28.8 |

Table 3: Phase III Clinical Efficacy Outcomes (Neurological Recovery)

| Outcome Measure (NIHSS ≤1) | This compound Group (%) | Placebo Group (%) |

| Neurological Recovery | 19.3 | 25.6 |

Subgroup Analysis in Moderately Severe Stroke Patients

A post hoc subgroup analysis conducted during the Phase II trial for this compound suggested that the most pronounced difference between treatment and control groups was observed in patients with moderately severe stroke. This subgroup was characterized by National Institutes of Health Stroke Scale (NIHSS) scores ranging from 10 to 16 and features indicative of cortical damage. Further analysis of the Phase II data showed that for patients with an entry NIHSS score of 10 to 16, the 90-day median change from baseline in NIHSS was 8.0 points in the this compound group, compared to 5.0 points in the placebo group (P=0.03). americanelements.com These findings from the Phase II trial were similar to observations in a smaller study involving the membrane-activated metal ion chelator this compound, where the best treatment effect was seen in patients with NIHSS scores of 11-15 among 147 randomized patients.

Phase III (MACSI) Trial Findings

The Membrane-Activated Chelator Stroke Intervention (MACSI) trial (NCT00893867) was a randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase III pivotal study designed to assess the efficacy and safety of intravenous this compound in patients with acute ischemic stroke. wikipedia.orgoulu.fimedchemexpress.comnih.gov The trial aimed to confirm or refute earlier promising findings from a Phase IIb study. nih.gov Patients were eligible if they had acute hemispheric ischemic stroke within nine hours of onset, were not treated with alteplase, had a baseline National Institutes of Health Stroke Scale (NIHSS) score of 10 to 16, and showed evidence of language dysfunction, visual field defect, or neglect. oulu.fimedchemexpress.comnih.gov

Primary and Secondary Endpoint Analyses

The primary efficacy outcome of the MACSI trial was the modified Rankin Scale (mRS) score at day 90 or at the last rating, analyzed across the whole distribution of scores using a shift analysis (Cochran–Mantel–Haenszel test with modified ridit scores). oulu.fi Secondary objectives included comparing the safety and tolerability, as well as post-stroke recovery at Day 90, between the this compound and placebo groups. wikipedia.org

The final modified Rankin score distributions were found to be equal between the this compound and placebo-treated groups (P=0.10; P adjusted for baseline age and NIHSS=0.21). oulu.fimedchemexpress.comnih.gov

Table 1: MACSI Trial Primary and Secondary Efficacy Outcomes at Day 90

| Outcome Measure | This compound Group (n=218) | Placebo Group (n=219) | Unadjusted P-value | Adjusted P-value (for baseline age and NIHSS) | Citation |

| Recovery to mRS ≤1 | 45 (20.6%) | 63 (28.8%) | 0.05 | 0.10 | oulu.fimedchemexpress.com |

| Attainment of NIHSS ≤1 | 42 (19.3%) | 56 (25.6%) | 0.10 | 0.26 | oulu.fimedchemexpress.com |

| Mortality | 36 (16.5%) | 33 (15.1%) | 0.68 | - | oulu.fimedchemexpress.com |

| Median Home Time (days) | 36.0 | 36.5 | - | 0.25 | oulu.fimedchemexpress.com |

Outcome on Functional Recovery and Neurological Scales

In terms of functional recovery and neurological scales, the MACSI trial demonstrated no evidence of clinical benefit for this compound. Fewer patients in the this compound-treated group recovered to a modified Rankin score of ≤1 (20.6%) compared to the placebo group (28.8%). oulu.fimedchemexpress.com Similarly, fewer patients achieved an NIHSS score of ≤1 after this compound treatment (19.3%) compared to placebo (25.6%). oulu.fimedchemexpress.com The combined data from the Phase II trial and MACSI were neutral, indicating no evidence that this compound offers any clinical benefit when administered within nine hours of symptom onset to patients with acute ischemic stroke. medchemexpress.com

Challenges and Limitations in Clinical Efficacy Demonstration

The MACSI trial was terminated early after an interim analysis, conducted midway through recruitment, determined futility. oulu.fi At the time of termination, 446 patients had been enrolled, and the analysis indicated that the chance of achieving a positive result was less than 20%. Despite encouraging preclinical and Phase II trial data, this compound showed no evidence of efficacy in treating human ischemic stroke in this Phase III study. oulu.fimedchemexpress.com One potential limitation suggested is that the dose or application time window may not have been suitable for protecting cells from zinc neurotoxicity. nih.gov Although the study groups were generally balanced, the placebo group was, on average, three years younger and had a slightly lower proportion of previous stroke compared to the treatment group.

Investigation in Traumatic Brain Injury

Status of Clinical Trials and Research

This compound has also been under investigation as a neuroprotectant for the potential treatment of head trauma, including traumatic brain injury (TBI). As of March 2003, Phase II clinical trials for this compound in TBI were ongoing. Research has indicated that this compound can decrease microglial activation, the activity of matrix metalloproteinase-9 (MMP-9), and tumor necrosis factor-alpha (TNF-α)-converting enzyme both in vitro and in animal models of cerebral ischemia. idrblab.net This action potentially leads to the down-regulation of TNF-α-associated signaling pathways and an improvement in neurological outcome. Furthermore, studies supported by grants such as the ERANET NEURON grant TBI Epi have explored this compound's role in modulating matrix metalloproteinase activity and neuronal plasticity, suggesting its potential relevance in conditions like TBI-evoked epileptogenesis. nih.govidrblab.net

Exploration in Acute Pancreatitis

D-Pharm has actively pursued the development of this compound for the treatment of acute pancreatitis. nih.govidrblab.net A pilot Phase II clinical study investigating this compound in acute high-risk pancreatitis patients yielded positive results. This study marked the first clinical exploration of this compound in patients with acute inflammation of the pancreas.

The trial enrolled a total of 10 pancreatitis patients, with five in each treatment arm (placebo and this compound). While efficacy analyses were not performed due to the small sample size, a non-pre-specified analysis indicated that inflammation markers, specifically C-reactive protein (CRP) and Matrix metallopeptidase 9 (MMP-9), were, on average, lower in the this compound treatment group compared to the placebo group. The study was prematurely halted due to a slow enrollment rate, having enrolled 10 of the intended 30 patients. Preclinical and clinical data suggest a favorable safety profile for this compound, which had been safely administered to 466 patients and healthy volunteers as of 2015.

This compound is believed to interfere with several fundamental pathological processes relevant to pancreatitis, including inappropriate calcium-initiated intracellular activation of proteolytic enzymes in acinar cells and the activation of trypsinogen (B12293085) to trypsin, both of which contribute to pancreatic tissue damage. Additionally, this compound modulates the generation of pro-inflammatory cytokines, which play a pivotal role in the pathogenesis of acute pancreatitis and its systemic complications. The study results imply that further trials with this compound for this indication may be warranted. A Phase 2 clinical trial (NCT02025049) for this compound in acute high-risk pancreatitis was terminated prematurely.

Advanced Research Perspectives and Unresolved Scientific Questions

Elucidating the Specificity of Metal Ion Chelation by DP-b99 in Complex Biological Systems

This compound is a lipophilic, membrane-activated chelator of divalent metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺) nih.govnih.govnih.gov. A primary area of ongoing research is to fully understand the specificity of its chelation activity within the complex and dynamic environment of biological systems. Unlike traditional chelators that are active in aqueous environments like the blood, this compound is designed to exhibit its metal ion-binding properties selectively within the lipid milieu of cell membranes nih.govbioworld.com. This targeted action is a key feature of its design, intended to limit systemic effects and concentrate its activity at sites of pathological metal ion accumulation, which are often membrane-associated nih.govahajournals.org.

The affinity of this compound for Zn²⁺ and Ca²⁺ is moderate in aqueous solutions but is significantly enhanced in the presence of lipids nih.gov. This property is crucial for its proposed mechanism of action, as excessive concentrations of these ions are implicated in neuronal damage during events like ischemic stroke ahajournals.org. Studies have shown that this compound can effectively attenuate rises in intracellular Zn²⁺ and Ca²⁺ in neuronal cultures and brain slices, thereby protecting neurons from zinc-induced cell death nih.gov.

However, a number of scientific questions remain unresolved. The precise molecular interactions that govern the activation of this compound's chelation properties within different membrane microdomains are not fully characterized. Furthermore, how the compound discriminates between pathologically elevated metal ion concentrations and those required for normal physiological processes within the membrane remains an area of active investigation. Understanding this specificity is critical, as many essential enzymes, such as matrix metalloproteinases (MMPs), are zinc-dependent nih.gov. The therapeutic utility of this compound hinges on its ability to selectively target detrimental metal ion activity without disrupting normal cellular functions.

Table 1: Properties of this compound Metal Ion Chelation

| Property | Description | Supporting Evidence |

|---|---|---|

| Ion Selectivity | Primarily chelates divalent metal ions such as zinc (Zn²⁺) and calcium (Ca²⁺). nih.govnih.govnih.gov | Studies in neuronal cultures and brain slices demonstrate attenuation of Zn²⁺ and Ca²⁺ surges. nih.gov |

| Activation Mechanism | Lipophilic nature leads to enhanced chelation affinity within the lipid environment of cell membranes. nih.govbioworld.com | Moderate affinity for Zn²⁺ and Ca²⁺ in water, which is significantly increased in a lipid milieu. nih.gov |

| Proposed Therapeutic Action | Attenuates detrimental processes associated with excessive membrane-associated metal ions, such as calpain activation and MMP-9 activation. ahajournals.org | Preclinical studies show neuroprotective effects in models of cerebral ischemia. ahajournals.org |

Detailed Analysis of this compound's Effects on Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory nih.govelifesciences.org. Research has indicated that this compound can modulate synaptic plasticity, in part through its influence on zinc-dependent enzymes like matrix metalloproteinase-9 (MMP-9) nih.govplos.orgresearchgate.net. MMP-9 is known to be involved in the structural and functional reorganization of excitatory synapses, and its excessive activity can contribute to aberrant plasticity, such as that seen in epileptogenesis plos.orgresearchgate.net.

Studies have shown that this compound can block the morphological reorganization of dendritic spines that is induced by MMP-9 nih.govplos.orgresearchgate.net. In dissociated hippocampal cultures, this compound was able to reverse the spine elongation provoked by recombinant MMP-9 nih.gov. This suggests that this compound may inhibit neuronal plasticity driven by MMPs nih.govplos.orgresearchgate.net.

A more detailed analysis of these effects is required to fully understand the implications for both physiological and pathological plasticity. Key unresolved questions include:

What are the precise downstream signaling pathways affected by this compound's modulation of MMP-9 activity at the synapse?

Does this compound have differential effects on various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD)? nih.govfrontiersin.orgnih.govyoutube.comyoutube.com

How does the chelation of zinc and calcium by this compound specifically impact the molecular machinery of synaptic plasticity, beyond its effects on MMPs?

Answering these questions will be crucial for determining the potential therapeutic applications of this compound in disorders characterized by aberrant synaptic plasticity.

Role of this compound in Modulating Aberrant Neuronal Network Activity

There is evidence to suggest that this compound can modulate aberrant neuronal network activity, particularly in the context of seizures and excitotoxicity nih.govplos.orgresearchgate.net. In a mouse model, this compound was shown to delay the onset and severity of pentylenetetrazole (PTZ)-induced seizures plos.orgresearchgate.net. Furthermore, it displayed a neuroprotective effect against kainate-induced excitotoxicity in hippocampal organotypic slices plos.orgresearchgate.net.

These findings suggest that this compound may have a role in stabilizing neuronal networks and preventing the hypersynchronous activity that characterizes seizures. The proposed mechanism for this effect is linked to its ability to inhibit aberrant synaptic plasticity driven by MMPs, which is a hallmark of epileptogenesis nih.govplos.orgresearchgate.net. By preventing the pathological reorganization of synapses, this compound may help to maintain the stability of neuronal circuits.

However, the precise mechanisms by which this compound modulates network activity are still under investigation. Future research should focus on:

Investigating the effects of this compound on neuronal firing patterns and network oscillations in various in vitro and in vivo models of neurological disorders.

Determining whether the compound's effects on network activity are solely due to its inhibition of MMPs or if other mechanisms, such as direct modulation of ion channels or receptors, are also involved.

Exploring the potential of this compound as an anti-epileptogenic agent, not just for seizure suppression but for preventing the development of epilepsy after a brain insult, such as traumatic brain injury nih.govnih.govwellbeingintlstudiesrepository.orgescholarship.org.

Translational Challenges from Preclinical Efficacy to Clinical Benefit

One of the most significant challenges in the development of this compound has been the translation of promising preclinical and early-phase clinical results into proven efficacy in large-scale clinical trials mdedge.commedscape.comnih.govahajournals.orgmdedge.comthe-hospitalist.orgnih.govresearchgate.netresearchgate.netbihealth.orgnih.gov. In rodent models of cerebral ischemia, this compound demonstrated neuroprotective properties, reducing infarct volume and improving survival rates ahajournals.org. A phase II clinical trial also showed encouraging results, with a secondary endpoint suggesting an improved 90-day recovery rate in stroke patients treated with this compound compared to placebo nih.govahajournals.org.

However, a subsequent large, multicenter phase III clinical trial, the Membrane-Activated Chelator Stroke Intervention (MACSI) trial, failed to demonstrate the efficacy of this compound in treating acute ischemic stroke mdedge.commedscape.comnih.govahajournals.orgmdedge.comthe-hospitalist.org. The trial, which enrolled patients with moderately severe ischemic stroke, found no significant difference in the distribution of modified Rankin Scale scores between the this compound and placebo groups at 90 days mdedge.comnih.gov. In fact, fewer patients recovered to a modified Rankin Scale score of ≤1 in the this compound-treated group compared to the placebo group nih.govahajournals.org.

This discrepancy between preclinical/early-phase data and phase III results highlights several key translational challenges:

Differences between animal models and human pathophysiology: The complexity of human stroke may not be fully recapitulated in rodent models, leading to a lack of translation of therapeutic effects ahajournals.org.

Patient heterogeneity: The diverse nature of stroke in humans, including variations in etiology, location, and severity, can make it difficult to demonstrate the efficacy of a drug that may only be effective in a specific subpopulation nih.gov.

Therapeutic window: The time frame for effective intervention in stroke is narrow, and challenges in delivering the drug within this window in a real-world clinical setting can impact outcomes nih.gov.

The failure of the MACSI trial underscores the "valley of death" in translational research, where promising basic science discoveries often fail to translate into effective clinical therapies nih.gov.

Table 2: Overview of this compound Clinical Trials in Acute Ischemic Stroke

| Trial Phase | Key Findings | Outcome |

|---|---|---|

| Phase II | Showed a potential for improved 90-day recovery rate on a secondary endpoint. nih.govahajournals.org | Encouraging, leading to the initiation of a Phase III trial. mdedge.comahajournals.org |

| Phase III (MACSI) | No significant difference in the primary endpoint (modified Rankin Scale score distribution at 90 days) between this compound and placebo. mdedge.commedscape.comnih.govahajournals.orgmdedge.comthe-hospitalist.org | Failed to demonstrate efficacy. mdedge.commedscape.comnih.govahajournals.orgmdedge.comthe-hospitalist.org |

Identification of Optimal Therapeutic Windows and Patient Subpopulations for this compound

The design of the MACSI trial was based on a post-hoc analysis of the phase II data, which suggested that the greatest benefit of this compound was in patients with a National Institutes of Health Stroke Scale (NIHSS) score of 10 to 16 and evidence of cortical involvement mdedge.comahajournals.org. The trial also had a specific therapeutic window, with treatment initiated within nine hours of stroke onset nih.govbiospace.comveeva.com.

The failure of the MACSI trial, even within this targeted patient subpopulation and therapeutic window, raises important questions about the optimal conditions for this compound's potential efficacy mdedge.commedscape.comnih.govahajournals.orgmdedge.comthe-hospitalist.org. It is possible that:

The identified patient subpopulation was not the correct one, and this compound may have benefits in other types of stroke or at different severity levels.

The nine-hour therapeutic window was too long, and earlier administration is required for a neuroprotective effect.

The underlying mechanism of action of this compound is not as critical in the pathophysiology of the selected patient population as initially hypothesized.

Further research is needed to explore these possibilities. This could involve more detailed preclinical studies to identify biomarkers that could predict a response to this compound, as well as smaller, exploratory clinical trials in different patient populations and with varying therapeutic windows. Without a clearer understanding of who is most likely to benefit from this compound and when it should be administered, its future clinical development remains uncertain.

Exploration of Novel Indications for this compound and Related Compounds

Given the disappointing results in acute ischemic stroke, a key area of future research is the exploration of novel indications for this compound and related compounds nih.gov. The compound's demonstrated effects on synaptic plasticity and neuronal network activity suggest that it may have therapeutic potential in other neurological disorders plos.orgresearchgate.net.

One promising area is epilepsy and, more specifically, epileptogenesis researchgate.net. The finding that this compound can delay seizure onset and severity in animal models, coupled with its ability to inhibit the aberrant plasticity associated with the development of epilepsy, suggests a potential role as an anti-epileptogenic agent plos.orgresearchgate.netresearchgate.net. This is a significant area of unmet medical need, as there are currently no approved drugs that can prevent the development of epilepsy after a brain injury.

Other potential indications for this compound and related membrane-activated chelators could include:

Traumatic Brain Injury (TBI): TBI is a major risk factor for the development of post-traumatic epilepsy, and the neuroprotective and anti-epileptogenic properties of this compound could be beneficial in this context nih.govnih.govwellbeingintlstudiesrepository.orgescholarship.org.

Neurodegenerative Diseases: While not a primary focus of research to date, the role of metal ion dyshomeostasis and aberrant plasticity in conditions like Alzheimer's disease and Parkinson's disease could make them potential targets for this class of compounds bioworld.combiospace.commdpi.com.

The development of related compounds with improved properties, such as enhanced blood-brain barrier penetration or greater specificity for certain metal ions, could also open up new therapeutic possibilities. A thorough preclinical evaluation of this compound and its analogs in a range of neurological disease models will be essential to identify the most promising new indications for clinical development.

Conclusion and Future Trajectories in Dp B99 Research

Summary of Key Academic Contributions and Findings on DP-b99

This compound, a lipophilic, cell-permeable derivative of BAPTA, was developed as a neuroprotective agent for conditions such as stroke and traumatic brain injury. drugbank.com Its unique mechanism of action is centered on its function as a membrane-activated chelator (MAC) of divalent metal ions like zinc and calcium. bioworld.comahajournals.orgnih.gov Unlike traditional chelators, this compound is designed to exert its ion-chelating effects selectively within the lipid environment of cell membranes, particularly when ion concentrations exceed normal physiological levels. ahajournals.org This targeted activity was intended to mitigate the cellular damage cascade that occurs in events like ischemic stroke, where ion imbalances are a key factor in cell death. drugbank.com

Preclinical research provided a strong foundational basis for the therapeutic potential of this compound. Studies in animal models of stroke demonstrated significant efficacy in reducing brain infarct volume and promoting the recovery of neurological function. bioworld.com The compound was shown to attenuate detrimental cellular processes that are dependent on zinc, such as the activation of calpain and the tumor necrosis factor-α–induced activation of matrix metalloproteinase-9. ahajournals.orgnih.gov Furthermore, this compound was found to diminish the activity of zinc-dependent matrix metalloproteinase 9 (MMP-9) and tumor necrosis factor-α (TNF-α) converting enzyme, both in vitro and in vivo. nih.govplos.org These findings suggested that this compound could interfere with multiple pathophysiological processes simultaneously, including apoptosis and inflammation. ahajournals.org

The initial clinical development of this compound showed promise. Phase I trials established a remarkable safety profile, even at doses significantly higher than the anticipated effective dose. bioworld.comnih.gov A subsequent Phase II, proof-of-concept study involving 150 stroke patients suggested that this compound was not only safe but also potentially effective as a neuroprotective therapy. ahajournals.orgbiospace.com This trial indicated that this compound could be safely administered within a six-hour window after the onset of stroke symptoms. bioworld.com The positive outcomes of the Phase IIb trial, which showed a twofold increase in the percentage of patients achieving complete recovery from ischemic stroke, further bolstered confidence in the compound's potential. biospace.com

Reassessment of this compound's Therapeutic Potential in Light of Clinical Outcomes

Despite the encouraging preclinical and early-phase clinical data, the therapeutic potential of this compound in the context of acute ischemic stroke was significantly challenged by the results of the pivotal Phase III clinical trial, known as the MACSI (Membrane-Activated Chelator Stroke Intervention) trial. nih.govplos.org The MACSI trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled study designed to definitively evaluate the efficacy and safety of this compound in patients with acute ischemic stroke. biospace.comnih.govveeva.com

The trial was ultimately terminated early due to futility, based on a planned interim analysis of 446 enrolled patients. nih.govahajournals.org The final results showed no evidence of efficacy for this compound in treating human ischemic stroke. nih.govahajournals.org There was no significant difference in the distribution of functional status, as measured by the modified Rankin Score (mRS), between the this compound and placebo groups. nih.govahajournals.org In fact, a lower percentage of patients in the this compound-treated group recovered to an mRS of ≤1 compared to the placebo group (20.6% vs 28.8%). nih.govahajournals.org Similarly, fewer patients treated with this compound achieved a National Institutes of Health Stroke Scale (NIHSS) score of ≤1. nih.govahajournals.org Mortality rates were comparable between the two groups. nih.govahajournals.org

The failure of the MACSI trial necessitated a critical reassessment of this compound's therapeutic utility in acute ischemic stroke. The stark contrast between the promising early-stage results and the definitive negative outcome of the Phase III study underscores the complexities of translating preclinical findings into clinical success, a common challenge in the development of neuroprotective agents.

Strategic Directions for Future Preclinical Investigations

In light of the MACSI trial's outcome, future preclinical investigations into this compound would need to be strategically redirected. One potential avenue for further research is to explore alternative therapeutic indications beyond acute ischemic stroke. nih.govplos.org Given that this compound has been shown to prevent zinc-induced neuronal cell death and modulate the activity of MMPs, it could hold promise for other neurological conditions where these processes are implicated. nih.govplos.org For instance, its potential as an anti-epileptogenic therapy has been suggested, based on its ability to affect neuronal cell loss and aberrant synaptic plasticity. nih.gov

Further preclinical studies could also focus on elucidating the precise molecular mechanisms of this compound's action. While its role as a membrane-activated chelator is established, a deeper understanding of its downstream effects on various cellular pathways could reveal new therapeutic targets. For example, investigating its synergistic effects with other neuroprotective agents or its impact on inflammatory and immune responses in different disease models could provide valuable insights.

Additionally, a re-evaluation of the dosing and timing of administration in preclinical models might be warranted. It has been speculated that the dose and/or the application time window in the MACSI trial may not have been optimal for protecting cells from zinc neurotoxicity. nih.govplos.org More nuanced preclinical studies could explore a wider range of doses and treatment windows in various models of neurological disease to identify potentially more effective therapeutic regimens.

Outlook for Subsequent Clinical Studies and Research Collaborations

The outlook for subsequent clinical studies of this compound is cautiously optimistic and will likely depend on the outcomes of renewed preclinical investigations into alternative indications. The failure in the acute ischemic stroke setting makes it improbable that further large-scale trials for this specific condition will be initiated without compelling new preclinical data.

Future clinical research would likely focus on neurological disorders where the underlying pathophysiology is strongly linked to the known mechanisms of this compound, such as zinc-mediated neurotoxicity and MMP dysregulation. Conditions like epilepsy or other neurodegenerative diseases could be potential areas for small, proof-of-concept clinical trials, provided that robust preclinical evidence supports such a move. nih.gov

Research collaborations will be crucial for any future development of this compound. Partnerships between academic research institutions and pharmaceutical companies could facilitate the exploration of new therapeutic avenues. Academic labs could conduct the necessary basic and preclinical research to identify promising new indications, while industry partners could provide the resources and expertise for clinical development. Collaborations could also focus on identifying biomarkers that could help select patient populations most likely to respond to this compound therapy, a key consideration for designing more targeted and potentially successful clinical trials.

Q & A

Q. What experimental models are most appropriate for studying DP-b99’s neuroprotective mechanisms?

this compound’s neuroprotective effects have been primarily studied using in vitro hippocampal organotypic slice cultures and in vivo rodent models (e.g., kainate-induced excitotoxicity in mice and pentylenetetrazol (PTZ)-induced seizures). Key methodologies include:

- Neuronal integrity assays : Propidium iodide (PI) staining to quantify KA-induced damage .

- Molecular analysis : Immunoblotting for β-dystroglycan (β-DG) cleavage to assess MMP-9 inhibition .

- Synaptic plasticity evaluation : GFP-transfected dissociated hippocampal cultures to visualize dendritic spine morphology changes under MMP-9 exposure .

These models are validated for studying zinc/calmodulin-dependent pathways and synaptic remodeling, critical to this compound’s mechanism.

Q. How does this compound modulate zinc and calcium ion distribution in neuronal environments?

this compound, a lipophilic BAPTA derivative, selectively chelates metal ions (Zn²⁺, Ca²⁺) in hydrophobic membrane microdomains. Key methodological insights:

- Pharmacokinetics : In rats, this compound has a half-life of ~3.5 hours (young) and ~2.1 hours (elderly), informing dosing schedules in preclinical studies .

- Functional assays : Attenuation of zinc-induced neuronal death via membrane-targeted chelation, measured via lactate dehydrogenase (LDH) release and caspase-3 activation .

Q. What safety and tolerability data exist for this compound in human trials?

Phase I trials in healthy volunteers (single/multiple IV doses up to 1.0 mg/kg) demonstrated:

- Safety profile : Mild reversible phlebitis at injection sites; no severe cardiovascular or laboratory abnormalities .

- Pharmacokinetics : Dose-linear exposure with no accumulation after 4-day administration .

These findings support its use in controlled clinical settings but highlight the need for optimized delivery methods to reduce local adverse effects.

Advanced Research Questions

Q. How can researchers reconcile contradictory outcomes between this compound’s Phase II and Phase III clinical trials?

The Phase IIb trial (n=150) reported improved 90-day recovery rates (30.6% vs. 16.0% placebo, P=0.05) using modified Rankin Scale (mRS) , while the Phase III MACSI trial failed to meet primary endpoints. Methodological considerations:

- Patient stratification : Post hoc analysis showed efficacy in NIHSS 10–16 subgroups (median NIHSS change: 8.0 vs. 5.0, P=0.03) , suggesting inclusion criteria refinement.

- Time-to-treatment window : Phase III allowed administration up to 9 hours post-stroke; preclinical data suggest earlier intervention (<6 hours) may optimize metal ion modulation .

- Dosage extrapolation : Preclinical rodent models used higher doses (e.g., 20 mM in vitro) compared to clinical 1 mg/kg/day, raising questions about interspecies scaling .

Q. What experimental strategies can address this compound’s limited translational success despite robust preclinical data?

- Dose optimization studies : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling across species to identify thresholds for neuroprotection .

- Combination therapies : Pair this compound with thrombolytics or antioxidants to target multiple pathways (e.g., MMP-9 inhibition + reperfusion) .

- Biomarker-driven trials : Use β-DG cleavage or MMP-9 activity as surrogate endpoints to confirm target engagement in humans .

Q. How should researchers design experiments to resolve contradictions in this compound’s effects on dendritic spine plasticity?

- High-resolution imaging : Employ super-resolution microscopy to quantify spine head diameter and filopodia density post-DP-b99 treatment .

- Temporal analysis : Time-lapse imaging in live cultures to track dynamic changes during MMP-9 exposure and this compound intervention .

- Gene-editing controls : Use MMP-9 knockout models to isolate this compound’s metal chelation effects from MMP-9-independent pathways .

Q. What statistical approaches are critical for analyzing this compound’s heterogeneous clinical trial data?

- Bayesian hierarchical modeling : Account for subgroup variability (e.g., baseline NIHSS, time-to-treatment) .

- Sensitivity analysis : Test robustness of post hoc findings (e.g., NIHSS 10–16 subgroup) against multiple comparison adjustments .

- Machine learning : Cluster patients by biomarker profiles (e.g., MMP-9 levels) to predict this compound responders .

Data Contradiction and Interpretation

Q. How can preclinical and clinical discrepancies in this compound’s efficacy be systematically analyzed?

- Cross-species meta-analysis : Compare dose-response curves and temporal windows from rodent, primate, and human studies .

- Failure mode analysis : Audit trial protocols for deviations in this compound preparation (e.g., lipid solubility stability) or endpoint assessments .

- Publication bias assessment : Include unpublished negative datasets via platforms like ClinicalTrials.gov to mitigate reporting gaps .

Q. What methodologies validate this compound’s target engagement in human brains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。